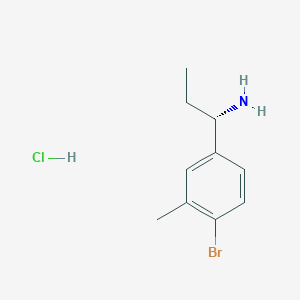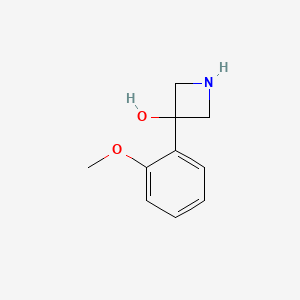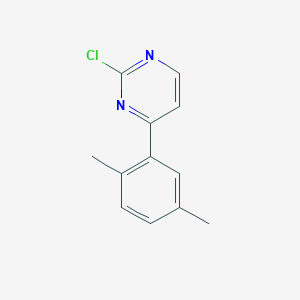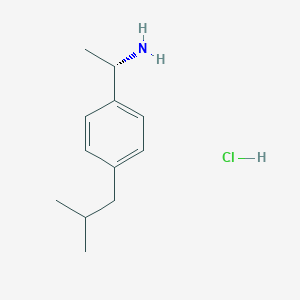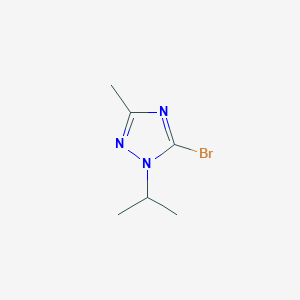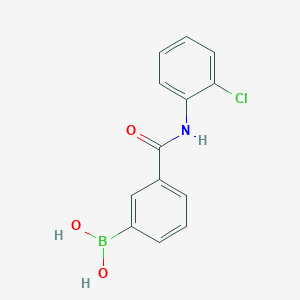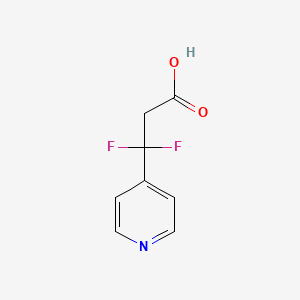
3,3-Difluoro-3-(pyridin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluoro-3-(pyridin-4-yl)propanoic acid is a fluorinated organic compound that features a pyridine ring substituted with a difluoromethyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-3-(pyridin-4-yl)propanoic acid typically involves the introduction of fluorine atoms into the propanoic acid framework. One common method is the nucleophilic substitution reaction where a precursor compound, such as 3-(pyridin-4-yl)propanoic acid, is treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 3,3-Difluoro-3-(pyridin-4-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3-Difluoro-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Material Science: The compound is utilized in the development of advanced materials with unique electronic properties, such as organic semiconductors.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3,3-Difluoro-3-(pyridin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets by increasing its lipophilicity and stability. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
相似化合物的比较
3-(Pyridin-4-yl)propanoic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
3,3-Difluoro-3-(pyridin-3-yl)propanoic acid: Similar structure but with the pyridine ring substituted at the 3-position instead of the 4-position.
Uniqueness: 3,3-Difluoro-3-(pyridin-4-yl)propanoic acid is unique due to the presence of the difluoromethyl group at the 3-position, which imparts distinct electronic and steric effects. These effects enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
属性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC 名称 |
3,3-difluoro-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10,5-7(12)13)6-1-3-11-4-2-6/h1-4H,5H2,(H,12,13) |
InChI 键 |
UHLPOFJXLKDRTK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C(CC(=O)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


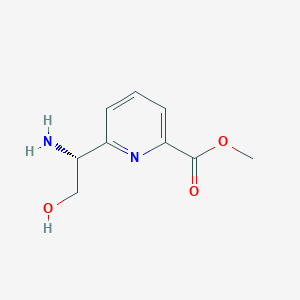
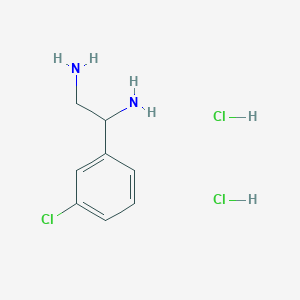
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl thiophene-2-carboxylate](/img/structure/B15238345.png)

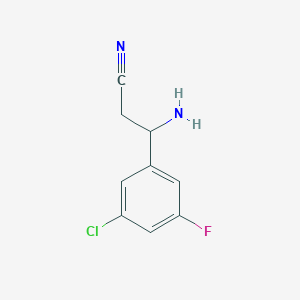
![2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid](/img/structure/B15238381.png)
![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)
